molecular formula C13H14O4 B2371750 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid CAS No. 731802-25-8

3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B2371750
CAS No.: 731802-25-8
M. Wt: 234.251
InChI Key: IREYPHPPAJDVHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid typically involves the reaction of benzofuran derivatives with isopropyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between benzofuran-2-carboxylic acid and isopropyl alcohol, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is being explored for its potential therapeutic applications, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant research findings.

The synthesis of this compound typically involves the reaction of benzofuran derivatives with isopropyl alcohol. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the potential of benzofuran-2-carboxylic acid derivatives to inhibit lymphoid tyrosine phosphatase (LYP), which plays a crucial role in T-cell receptor signaling and tumor immunity. Compounds similar to this compound demonstrated reversible inhibition of LYP, leading to enhanced antitumor immunity and reduced tumor growth in mouse models .

Antibacterial and Antiviral Properties

Benzofuran derivatives are also being investigated for their antibacterial and antiviral activities. The structural characteristics of this compound may contribute to its ability to inhibit microbial growth, although specific studies on this compound are still limited.

The mechanism of action for this compound involves interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, which can lead to various biological effects. For example, the inhibition of LYP by related benzofuran compounds enhances T-cell activation while inhibiting M2 macrophage polarization, thus promoting antitumor responses .

Comparative Studies

To understand the unique biological activity of this compound, it is essential to compare it with other benzofuran derivatives:

Compound NameStructure DescriptionBiological Activity
2-Benzofurancarboxylic Acid Lacks isopropoxy groupAntitumor activity but less potent
3-(Methoxymethyl)-1-benzofuran-2-carboxylic Acid Contains methoxy groupSimilar activities but different reactivity

The introduction of specific functional groups in this compound enhances its reactivity and potential therapeutic applications compared to these other derivatives.

Case Studies

Several studies have focused on the biological effects of benzofuran derivatives:

  • Study on LYP Inhibition : A recent study identified novel inhibitors based on benzofuran structures that effectively inhibited LYP and showed promise in enhancing T-cell responses against tumors in preclinical models .
  • Antimicrobial Testing : Preliminary tests on related compounds suggest that modifications in the structure can lead to enhanced antibacterial properties, although specific results for this compound remain to be published.

Properties

IUPAC Name

3-(propan-2-yloxymethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-8(2)16-7-10-9-5-3-4-6-11(9)17-12(10)13(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREYPHPPAJDVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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